molecular formula C8H15ClN2 B13451307 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride CAS No. 2913280-08-5

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride

Cat. No.: B13451307
CAS No.: 2913280-08-5
M. Wt: 174.67 g/mol
InChI Key: CWWZGAUMPDMPDG-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride is an organic compound with a unique structure that includes a cyclobutane ring substituted with an aminomethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride typically involves the reaction of 3,3-dimethylcyclobutanone with an aminomethylating agent such as formaldehyde and ammonium chloride under acidic conditions. The nitrile group can be introduced through a subsequent reaction with a cyanating agent like sodium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium azide or alkyl halides can be employed.

Major Products

The major products formed from these reactions include oximes, primary amines, and substituted cyclobutane derivatives.

Scientific Research Applications

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Aminomethyl)cyclohexane-1-carbonitrile hydrochloride
  • 1-(Aminomethyl)-2,2-dimethylcyclopropane-1-carbonitrile hydrochloride
  • Aminomethyl propanol

Uniqueness

1-(Aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile hydrochloride is unique due to its cyclobutane ring structure, which imparts rigidity and distinct steric properties. This makes it a valuable scaffold in the design of molecules with specific spatial configurations and biological activities.

Properties

CAS No.

2913280-08-5

Molecular Formula

C8H15ClN2

Molecular Weight

174.67 g/mol

IUPAC Name

1-(aminomethyl)-3,3-dimethylcyclobutane-1-carbonitrile;hydrochloride

InChI

InChI=1S/C8H14N2.ClH/c1-7(2)3-8(4-7,5-9)6-10;/h3-5,9H2,1-2H3;1H

InChI Key

CWWZGAUMPDMPDG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(CN)C#N)C.Cl

Origin of Product

United States

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